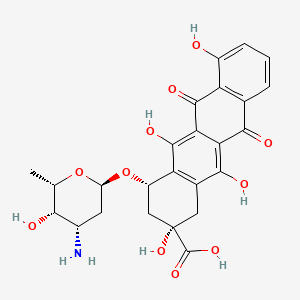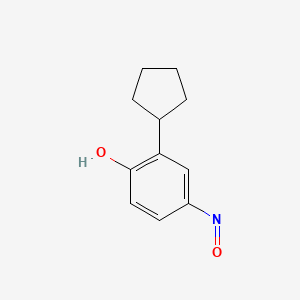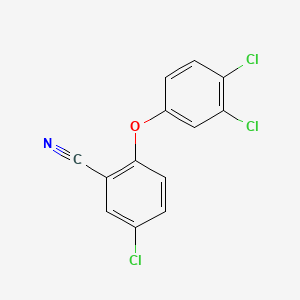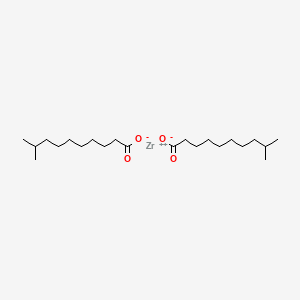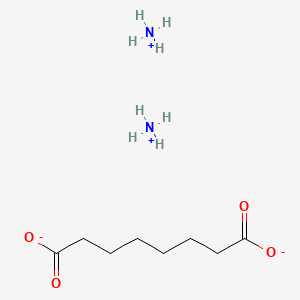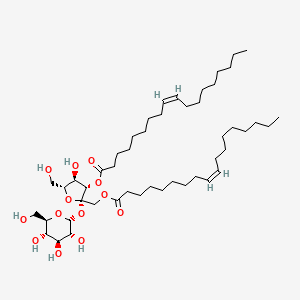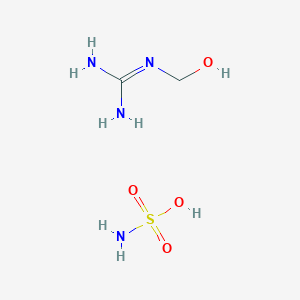
Potassium p-chloro-m-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium p-chloro-m-cresolate: is a chemical compound derived from p-chloro-m-cresol. It is known for its broad-spectrum antimicrobial properties and is widely used as a preservative in various industrial and consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-chloro-m-cresolate is synthesized by reacting p-chloro-m-cresol with potassium hydroxide. The reaction typically involves dissolving p-chloro-m-cresol in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium p-chloro-m-cresolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-chloro-m-cresol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: p-Chloro-m-cresol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Potassium p-chloro-m-cresolate is used as a reagent in organic synthesis, particularly in the preparation of other phenolic compounds .
Biology: It is used in biological research as an antimicrobial agent to study the effects of microbial inhibition and to preserve biological samples .
Medicine: In the pharmaceutical industry, it is used as a preservative in various formulations, including creams, ointments, and injectable solutions .
Industry: It is widely used in the preservation of adhesives, glues, joint cements, polymer dispersions, and emulsions .
Mechanism of Action
The antimicrobial activity of potassium p-chloro-m-cresolate is attributed to its ability to disrupt the cell membrane of microorganisms. It induces cytoplasmic leakage, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
p-Chloro-m-cresol: The parent compound, also used as an antimicrobial agent.
Sodium p-chloro-m-cresolate: Another salt form with similar antimicrobial properties.
Chloroxylenol: A related compound with similar uses in disinfection and preservation
Uniqueness: Potassium p-chloro-m-cresolate is unique in its potassium salt form, which may offer different solubility and reactivity properties compared to its sodium counterpart. Its broad-spectrum antimicrobial activity and stability make it a valuable preservative in various applications .
Properties
CAS No. |
64601-05-4 |
|---|---|
Molecular Formula |
C7H6ClKO |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
potassium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 |
InChI Key |
LWLZWMKAWVRECC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


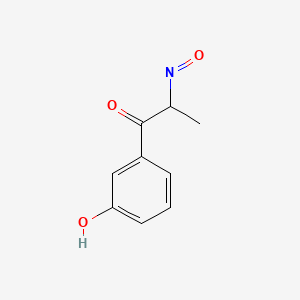
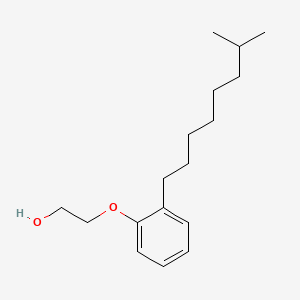
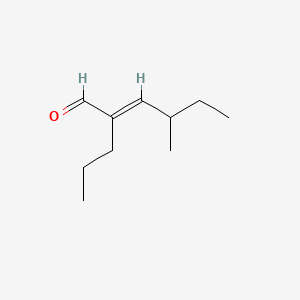
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
